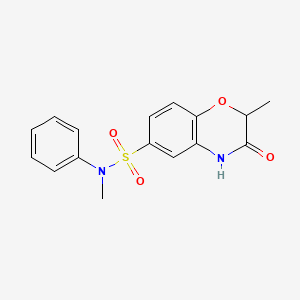
1-(2,2-dimethylpropanoyl)-N-(3-methylphenyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-(2,2-dimethylpropanoyl)-N-(3-methylphenyl)-4-piperidinecarboxamide, also known as DMPP, is a synthetic compound that has been widely used in scientific research. DMPP is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system.
Wirkmechanismus
1-(2,2-dimethylpropanoyl)-N-(3-methylphenyl)-4-piperidinecarboxamide is a selective agonist of the α7 nAChR. When 1-(2,2-dimethylpropanoyl)-N-(3-methylphenyl)-4-piperidinecarboxamide binds to the α7 nAChR, it causes the channel to open, allowing positively charged ions such as calcium and sodium to enter the cell. This influx of ions can trigger a variety of cellular responses, including the release of neurotransmitters and the activation of signaling pathways.
Biochemical and Physiological Effects:
1-(2,2-dimethylpropanoyl)-N-(3-methylphenyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It can increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, and can activate signaling pathways such as the ERK/MAPK pathway. 1-(2,2-dimethylpropanoyl)-N-(3-methylphenyl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory effects, and can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,2-dimethylpropanoyl)-N-(3-methylphenyl)-4-piperidinecarboxamide in lab experiments is its selectivity for the α7 nAChR. This allows researchers to specifically study the effects of activating this receptor, without the confounding effects of activating other receptors. However, one limitation of using 1-(2,2-dimethylpropanoyl)-N-(3-methylphenyl)-4-piperidinecarboxamide is its potency. 1-(2,2-dimethylpropanoyl)-N-(3-methylphenyl)-4-piperidinecarboxamide is a very potent agonist, and can cause receptor desensitization and internalization at high concentrations. This can make it difficult to study the long-term effects of α7 nAChR activation.
Zukünftige Richtungen
There are many future directions for research on 1-(2,2-dimethylpropanoyl)-N-(3-methylphenyl)-4-piperidinecarboxamide and the α7 nAChR. One area of interest is the role of the α7 nAChR in neurodegenerative diseases such as Alzheimer's disease. 1-(2,2-dimethylpropanoyl)-N-(3-methylphenyl)-4-piperidinecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine if this effect could be translated to humans. Another area of interest is the development of more selective agonists of the α7 nAChR, which could be used to study the receptor with greater specificity and fewer side effects. Finally, research on the downstream signaling pathways activated by the α7 nAChR could lead to the development of new therapeutic targets for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
1-(2,2-dimethylpropanoyl)-N-(3-methylphenyl)-4-piperidinecarboxamide has been widely used in scientific research as a tool to study the α7 nAChR. The α7 nAChR is involved in a wide range of physiological processes, including learning and memory, attention, and inflammation. 1-(2,2-dimethylpropanoyl)-N-(3-methylphenyl)-4-piperidinecarboxamide has been used to study the role of the α7 nAChR in these processes, as well as in diseases such as Alzheimer's disease, schizophrenia, and depression.
Eigenschaften
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(3-methylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-13-6-5-7-15(12-13)19-16(21)14-8-10-20(11-9-14)17(22)18(2,3)4/h5-7,12,14H,8-11H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOKYCIPWMPVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4796410.png)





![5-{[5-(aminocarbonyl)-3-(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4796448.png)
![2-[(4-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4796464.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B4796467.png)
![methyl 4-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B4796475.png)
![methyl 2-{[({4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4796480.png)
![N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea](/img/structure/B4796484.png)
![N-{2-[(2,3-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B4796501.png)
![3-({2-chloro-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B4796514.png)